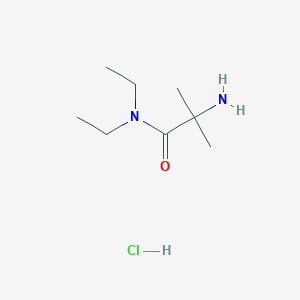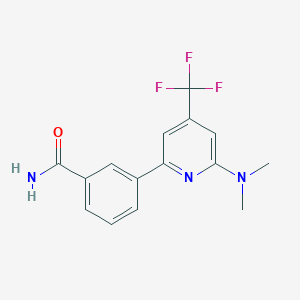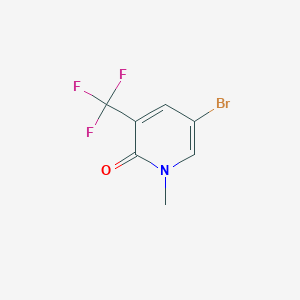
5-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one
Overview
Description
5-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one, also known as 5-Bromo-1-methyl-3-trifluoromethylpyridin-2(1H)-one, is an important organic compound used in a variety of scientific research applications. It is an organobromine compound with a unique structure, containing a bromine atom and a trifluoromethyl group. 5-Bromo-1-methyl-3-trifluoromethylpyridin-2(1H)-one has been widely investigated for its potential applications in various fields such as organic synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Catalysis and Synthetic Pathways
5-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one serves as a critical intermediate in the synthesis of complex molecules, highlighting its importance in medicinal chemistry and pharmaceutical research. For instance, its derivatives are pivotal in the formation of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, which are key precursors for the pharmaceutical industry due to their broad range of synthetic applications and bioavailability. The review by Parmar, Vala, and Patel (2023) explores various synthetic pathways utilizing hybrid catalysts, including organocatalysts and nanocatalysts, emphasizing the molecule's versatility in creating bioactive compounds ACS Omega.
Regioselectivity in Bromination
The compound also plays a role in understanding regioselectivity in chemical reactions. Thapa et al. (2014) studied the regioselectivity of bromination in unsymmetrical dimethylpyridines, which is essential for designing specific synthetic routes in drug development. Their findings contribute to a deeper understanding of how the structure of pyridine derivatives influences their reactivity towards bromination, providing insights into designing more efficient synthetic methods Tetrahedron Letters.
Pyrrolidine Derivatives in Drug Discovery
Furthermore, the role of pyrrolidine, a related nitrogen heterocycle, in drug discovery underscores the importance of pyridine derivatives in medicinal chemistry. Li Petri et al. (2021) review the use of pyrrolidine and its derivatives, including pyrrolidine-2-one, in developing new biologically active compounds. Their work highlights the versatility and significance of nitrogen heterocycles in synthesizing compounds with various biological activities, demonstrating the broader relevance of this compound and its derivatives in drug discovery Topics in Current Chemistry (Cham).
properties
IUPAC Name |
5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-12-3-4(8)2-5(6(12)13)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVIWPJHQDHRMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1456324.png)
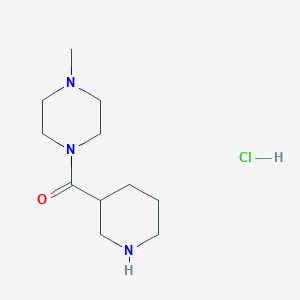
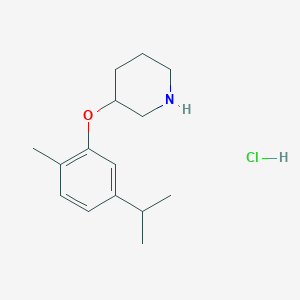
![Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1456331.png)
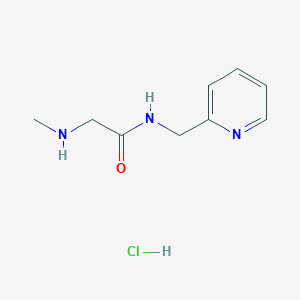
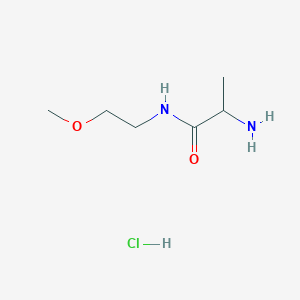
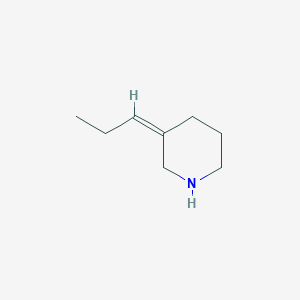
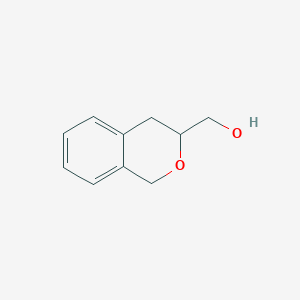
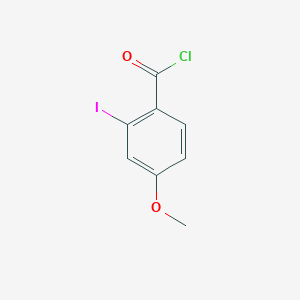
![4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1456338.png)
![Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456339.png)

